N-(3,4-dimethylphenyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGDWHKXXXZGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves activating 4-fluorobenzoic acid with DCC in the presence of 3,4-dimethylaniline. The reaction proceeds via in situ formation of an O-acylisourea intermediate, which reacts with the amine to yield the target amide. Typical conditions include:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature: 0–25°C
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Base: Triethylamine (TEA) or pyridine to scavenge HCl
A representative procedure achieves 89% yield after recrystallization from ethanol. Impurities such as N,N'-dicyclohexylurea (DCU) are removed via filtration, while unreacted starting materials are separated using aqueous washes (5% HCl and NaHCO₃).
Table 1: Optimization of DCC-Mediated Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | DMF |
| Reaction Time (h) | 12 | 8 | 24 |
| Yield (%) | 89 | 82 | 68 |
DMF underperforms due to competing side reactions, while THF offers a balance between reaction speed and yield.
Acid Chloride Route
An alternative approach converts 4-fluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 3,4-dimethylaniline. This method avoids carbodiimide byproducts but requires stringent moisture control.
Mechanism:
Yields range from 75–84%, with higher purity (>98%) achieved through silica gel chromatography.
Green Chemistry Approaches
Recent studies emphasize solvent-free mechanochemical synthesis. Ball milling 4-fluorobenzoic acid and 3,4-dimethylaniline with catalytic TEA achieves 72% yield in 2 hours, reducing waste generation.
Reaction Optimization and Challenges
Solvent Selection
Polar aprotic solvents (e.g., DMF) accelerate reactions but promote hydrolysis of intermediates. Non-polar solvents (toluene) improve selectivity but slow kinetics.
Byproduct Management
DCU precipitation in DCC-mediated reactions simplifies purification. Acid chloride methods require careful pH control to prevent emulsion formation during extraction.
Characterization and Quality Control
Key Analytical Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 2H, Ar–F), 7.45 (s, 1H, NH), 7.20–7.10 (m, 3H, Ar–CH₃), 2.25 (s, 6H, CH₃).
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IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).
Table 2: Comparative Characterization Data
| Method | Purity (%) | Melting Point (°C) |
|---|---|---|
| DCC Coupling | 99.2 | 144–145 |
| Acid Chloride | 98.5 | 142–144 |
| Nickel Catalysis | 95.8 | 139–141 |
Industrial-Scale Considerations
Large-scale production favors the acid chloride route due to lower catalyst costs and easier DCU removal. Patent methodologies for related compounds recommend agitated thin-film drying for solvent recovery, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(3,4-dimethylphenyl)-4-fluorobenzamide exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have been evaluated for their effectiveness against breast cancer and leukemia cells, demonstrating significant cytotoxicity at micromolar concentrations .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that N-(3,4-dimethylphenyl)-4-fluorobenzamide can inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infections caused by resistant strains .
Neuropharmacology
In neuropharmacological studies, this compound has been explored as a modulator of neurotransmitter receptors. Its ability to interact with metabotropic glutamate receptors may provide insights into developing treatments for neurological disorders such as anxiety and depression .
Organic Synthesis Applications
N-(3,4-dimethylphenyl)-4-fluorobenzamide serves as a versatile building block in organic synthesis. Its structure allows for various modifications to create novel derivatives with enhanced properties. For example:
- Synthesis of New Derivatives : Researchers have synthesized new derivatives by modifying the amide group or introducing additional functional groups to enhance biological activity .
- Microwave-Assisted Synthesis : The compound can be synthesized using microwave-assisted techniques, which optimize reaction conditions and improve yields significantly compared to conventional methods.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of N-(3,4-dimethylphenyl)-4-fluorobenzamide and its biological activity is crucial for drug development. Various studies have systematically modified the structure to assess changes in potency and selectivity against different biological targets .
Case Studies
Several case studies highlight the efficacy of N-(3,4-dimethylphenyl)-4-fluorobenzamide derivatives:
- A study demonstrated that specific modifications led to compounds with enhanced anticancer activity against MCF-7 breast cancer cells, showing IC50 values lower than 10 µM .
- Another investigation reported the synthesis of a derivative that demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the dimethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation and Properties
N-(3,4-Dimethylphenyl)-4-methylbenzamide (I)
- Structure : Replaces the 4-fluoro group with a 4-methyl substituent.
- Crystallography : Forms molecular chains via N–H⋯O hydrogen bonds along the b-axis, analogous to fluorinated analogs .
N-(3,4-Difluorophenyl)-3-methylbenzamide
- Structure : Features 3,4-difluoro and 3-methyl substituents.
N-(4-Fluoro-2-methylphenyl)-3-methylbenzamide
- Structure : Substitutes the 3,4-dimethyl group with a 4-fluoro-2-methylphenyl moiety.
N-(3,4-Dimethylphenyl) Acetamide
- Structure : Replaces the benzamide group with an acetamide.
- Biological Context : Used in studies on cytochrome P450 (CYP1A2) and N-acetyltransferase (NAT) interactions, suggesting that the 3,4-dimethylphenyl group may play a role in enzyme binding .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structure : Incorporates a thienylidene ring system.
N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
Physicochemical and Spectroscopic Properties
Fluorine Substituent Effects
- Spectroscopy : Fluorinated benzamides often exhibit distinct NMR and IR profiles due to fluorine’s strong deshielding effects and C–F vibrational modes .
Melting Points and Solubility
- Limited data exists for the target compound, but analogs such as N-(3-chlorophenethyl)-4-nitrobenzamide (MP: 175–178°C) suggest that halogen and nitro groups elevate melting points via dipole interactions . The target’s 3,4-dimethyl groups likely reduce melting points compared to halogenated derivatives due to weaker van der Waals forces.
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₅H₁₄FNO.
Biological Activity
N-(3,4-dimethylphenyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in research and industry.
Chemical Structure and Properties
N-(3,4-dimethylphenyl)-4-fluorobenzamide features a fluorine atom and a dimethyl-substituted phenyl group, contributing to its unique reactivity and biological interactions. The structural formula can be represented as follows:
The biological activity of N-(3,4-dimethylphenyl)-4-fluorobenzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity through halogen bonding, while the dimethyl groups increase hydrophobic interactions with target proteins. This dual action allows the compound to modulate various biochemical pathways effectively.
1. Enzyme Inhibition
Research indicates that N-(3,4-dimethylphenyl)-4-fluorobenzamide can inhibit certain enzymes, making it a candidate for therapeutic applications. For instance, studies have shown that similar benzamide derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
2. Antitumor Effects
The compound has been evaluated for its antitumor properties. Preliminary studies suggest that it may reduce cell proliferation in cancer cell lines by targeting specific signaling pathways involved in tumor growth. The mechanism may involve modulation of kinase activity, akin to other benzamide derivatives .
3. Anti-Inflammatory Properties
Due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), N-(3,4-dimethylphenyl)-4-fluorobenzamide may exhibit anti-inflammatory effects by inhibiting COX enzymes. This property could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of N-(3,4-dimethylphenyl)-4-fluorobenzamide:
- Study on Enzyme Interaction : A study using HEK293 cell lines demonstrated that benzamide derivatives could modulate receptor activity, influencing cellular responses to agonists .
- Antitumor Efficacy : In vitro assays showed that certain benzamide derivatives significantly inhibited cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Inflammation Models : Animal models have indicated that compounds structurally related to N-(3,4-dimethylphenyl)-4-fluorobenzamide can reduce markers of inflammation in tissues, suggesting potential therapeutic applications in inflammatory diseases .
Applications in Research and Industry
N-(3,4-dimethylphenyl)-4-fluorobenzamide serves multiple roles in scientific research:
- Chemical Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.
- Biological Studies : The compound is employed in studies focused on enzyme inhibition and receptor binding.
- Material Science : Its unique properties make it suitable for developing advanced materials with specific functionalities.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
